molecular formula C13H24N2O4S B6161776 tert-butyl 4,4-dioxo-4lambda6-thia-1,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1935364-49-0

tert-butyl 4,4-dioxo-4lambda6-thia-1,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B6161776
CAS No.: 1935364-49-0
M. Wt: 304.41 g/mol
InChI Key: ZHGWVEAHTUMVMG-UHFFFAOYSA-N
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Description

Tert-butyl 4,4-dioxo-4lambda6-thia-1,9-diazaspiro[5.5]undecane-9-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of spiro compounds, which are known for their unique ring systems connected through a single atom. The presence of sulfur and nitrogen atoms in its structure makes it particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,4-dioxo-4lambda6-thia-1,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing sulfur and nitrogen atoms under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts to improve yield and selectivity is also common in industrial processes. Ensuring the purity of the final product is crucial, and various purification techniques such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be used to convert the compound to its corresponding amine derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents can be replaced by different nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like alkyl halides or amines can be used in substitution reactions, often requiring the presence of a base.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Amine derivatives.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4,4-dioxo-4lambda6-thia-1,9-diazaspiro[5.5]undecane-9-carboxylate: has several applications in scientific research:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

  • Biology: : The compound's unique structure makes it a candidate for studying biological interactions and pathways.

  • Industry: : Its properties may be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 4,4-dioxo-4lambda6-thia-1,9-diazaspiro[5.5]undecane-9-carboxylate exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Tert-butyl 4,4-dioxo-4lambda6-thia-1,9-diazaspiro[5.5]undecane-9-carboxylate: can be compared to other spiro compounds with similar structures. Some similar compounds include:

  • Tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate

  • Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Properties

CAS No.

1935364-49-0

Molecular Formula

C13H24N2O4S

Molecular Weight

304.41 g/mol

IUPAC Name

tert-butyl 4,4-dioxo-4λ6-thia-1,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C13H24N2O4S/c1-12(2,3)19-11(16)15-7-4-13(5-8-15)10-20(17,18)9-6-14-13/h14H,4-10H2,1-3H3

InChI Key

ZHGWVEAHTUMVMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CS(=O)(=O)CCN2

Purity

95

Origin of Product

United States

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